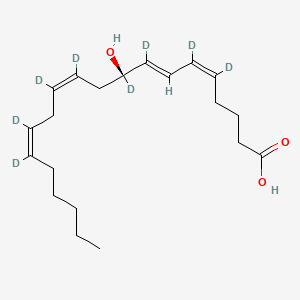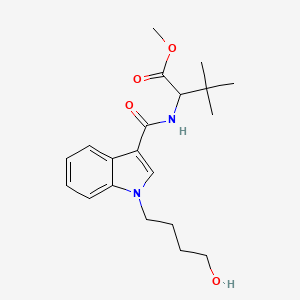
4-Fluoro MDMB-BUTICA N-(4-hydroxybutyl) metabolite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro MDMB-BUTICA N-(4-hydroxybutyl) metabolite is an analytical reference standard that is structurally similar to known synthetic cannabinoids . It is a potential metabolite of 4-fluoro MDMB-BUTICA based on the published metabolism of 5-fluoro MDMB-PICA . This compound is primarily used in forensic and research applications .
Preparation Methods
The preparation of 4-fluoro MDMB-BUTICA N-(4-hydroxybutyl) metabolite involves synthetic routes that typically include the following steps:
Synthesis of the Parent Compound: The parent compound, 4-fluoro MDMB-BUTICA, is synthesized through a series of chemical reactions involving the coupling of an indole derivative with a carboxylic acid derivative.
Hydroxylation: The parent compound undergoes hydroxylation to introduce the hydroxybutyl group at the N-position.
Purification: The final product is purified using techniques such as chromatography to achieve a high level of purity (≥98%).
Chemical Reactions Analysis
4-fluoro MDMB-BUTICA N-(4-hydroxybutyl) metabolite undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-fluoro MDMB-BUTICA N-(4-hydroxybutyl) metabolite has several scientific research applications:
Forensic Chemistry: It is used as a reference standard in forensic laboratories to identify and quantify synthetic cannabinoids in biological samples.
Toxicology: Researchers use this compound to study the metabolism and toxicological effects of synthetic cannabinoids.
Pharmacology: It helps in understanding the pharmacokinetics and pharmacodynamics of synthetic cannabinoids.
Analytical Chemistry: This compound is used in the development and validation of analytical methods for detecting synthetic cannabinoids.
Mechanism of Action
The mechanism of action of 4-fluoro MDMB-BUTICA N-(4-hydroxybutyl) metabolite involves its interaction with cannabinoid receptors in the body . It acts as an agonist at the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), leading to various physiological effects . The molecular targets and pathways involved include the activation of G-protein coupled receptors, which modulate neurotransmitter release and signal transduction pathways .
Comparison with Similar Compounds
4-fluoro MDMB-BUTICA N-(4-hydroxybutyl) metabolite is unique compared to other similar compounds due to its specific structural modifications. Similar compounds include:
5-fluoro MDMB-PICA: Another synthetic cannabinoid with similar metabolic pathways.
4-fluoro MDMB-BUTICA butanoic acid metabolite: A related metabolite with a different functional group.
ADB-BUTINACA: A synthetic cannabinoid with a similar indole core structure.
These compounds share structural similarities but differ in their specific functional groups and metabolic pathways, which can influence their pharmacological and toxicological profiles .
Properties
Molecular Formula |
C20H28N2O4 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
methyl 2-[[1-(4-hydroxybutyl)indole-3-carbonyl]amino]-3,3-dimethylbutanoate |
InChI |
InChI=1S/C20H28N2O4/c1-20(2,3)17(19(25)26-4)21-18(24)15-13-22(11-7-8-12-23)16-10-6-5-9-14(15)16/h5-6,9-10,13,17,23H,7-8,11-12H2,1-4H3,(H,21,24) |
InChI Key |
OTQDXHNCMZPAKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-3-[2-(3,4-dichlorophenyl)ethylamino]-N-[2-[[(2S)-2-hydroxy-2-(3-oxo-4H-1,4-benzoxazin-8-yl)ethyl]amino]ethyl]propanamide](/img/structure/B10820022.png)
![[(1S,3S,8S,9R,13S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10820027.png)
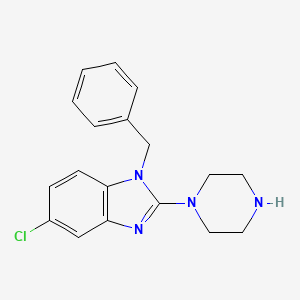
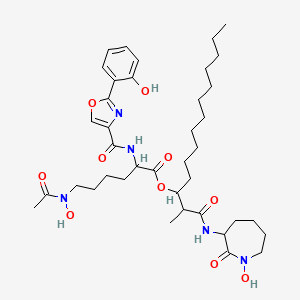
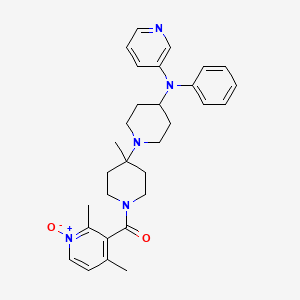
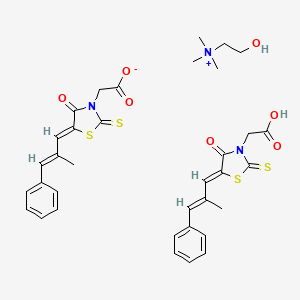
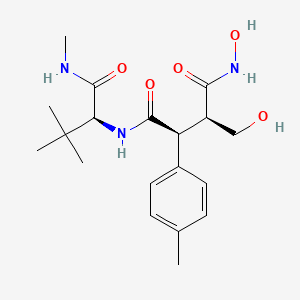
![(2S)-2-[[1-[[(2S)-2-acetylsulfanyl-3-methylbutanoyl]amino]cyclopentanecarbonyl]amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B10820062.png)
![1-N,4-N-bis[(E)-[(E)-3-[4-(1-methylimidazo[1,2-a]pyridin-1-ium-2-yl)phenyl]prop-2-enylidene]amino]benzene-1,4-dicarboxamide;4-methylbenzenesulfonate](/img/structure/B10820068.png)
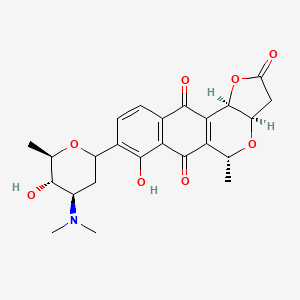
![N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-15-methylhexadecanamide;N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-14-methylpentadecanamide;N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradecanamide;N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-12-methyltridecanamide](/img/structure/B10820079.png)
![2-[[1-[(2-Acetylsulfanyl-3-methylbutanoyl)amino]cyclopentanecarbonyl]amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B10820091.png)
![1-N,4-N-bis[(E)-[(E)-3-[4-(1-methylimidazo[1,2-a]pyridin-1-ium-2-yl)phenyl]prop-2-enylidene]amino]benzene-1,4-dicarboxamide](/img/structure/B10820094.png)
